molecular formula C25H27ClN4O2 B10926714 4-chloro-1-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole

4-chloro-1-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole

Cat. No.: B10926714
M. Wt: 451.0 g/mol
InChI Key: NUTAHPRJCSBRFF-UHFFFAOYSA-N
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Description

1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a chlorinated pyrazole ring and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOLE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the methyl group. This is followed by the introduction of the ethyl group and the methoxyphenyl groups through various substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological responses.

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOLE include other pyrazole derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C25H27ClN4O2

Molecular Weight

451.0 g/mol

IUPAC Name

1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C25H27ClN4O2/c1-6-22-24(18-7-11-20(31-4)12-8-18)28-30(15-29-17(3)23(26)16(2)27-29)25(22)19-9-13-21(32-5)14-10-19/h7-14H,6,15H2,1-5H3

InChI Key

NUTAHPRJCSBRFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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